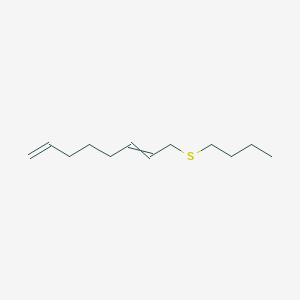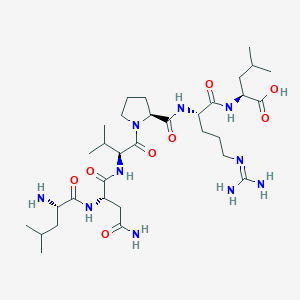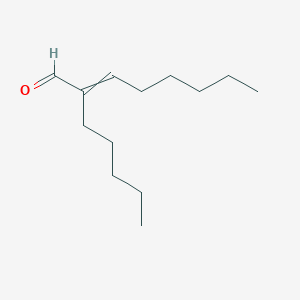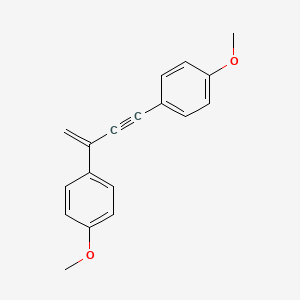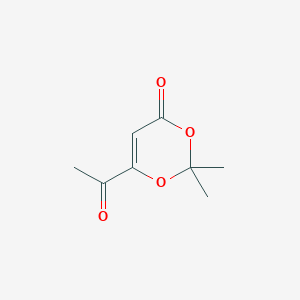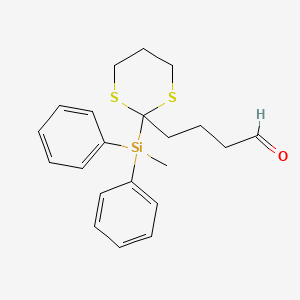
1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- is a specialized organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used as protective groups for carbonyl compounds in organic synthesis. The presence of the methyldiphenylsilyl group adds unique properties to this compound, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods
Industrial production of 1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, Zn/HCl.
Substitution: RLi, RMgX, RCuLi, enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- has several applications in scientific research:
Chemistry: Used as a protective group for carbonyl compounds and in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- involves its ability to act as a protective group for carbonyl compounds. The dithiane ring stabilizes the carbonyl group, preventing unwanted reactions during synthetic processes. The methyldiphenylsilyl group further enhances the stability and reactivity of the compound, allowing for selective transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the methyldiphenylsilyl group.
2-Methyl-1,3-dithiane: Contains a methyl group instead of the methyldiphenylsilyl group.
1,3-Dithiolane: Similar structure but with a five-membered ring.
Uniqueness
1,3-Dithiane-2-butanal, 2-(methyldiphenylsilyl)- is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high selectivity and stability .
Propiedades
Número CAS |
162318-12-9 |
|---|---|
Fórmula molecular |
C21H26OS2Si |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
4-[2-[methyl(diphenyl)silyl]-1,3-dithian-2-yl]butanal |
InChI |
InChI=1S/C21H26OS2Si/c1-25(19-11-4-2-5-12-19,20-13-6-3-7-14-20)21(15-8-9-16-22)23-17-10-18-24-21/h2-7,11-14,16H,8-10,15,17-18H2,1H3 |
Clave InChI |
UBCLMUQSCAENGS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3(SCCCS3)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
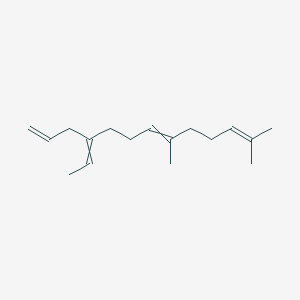
silane](/img/structure/B14264288.png)
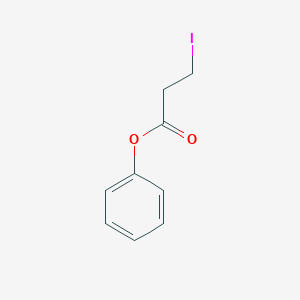
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
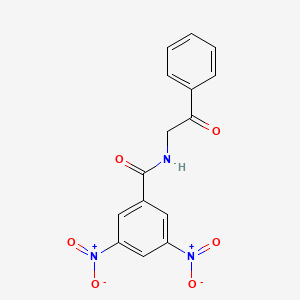
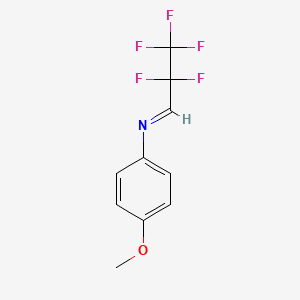
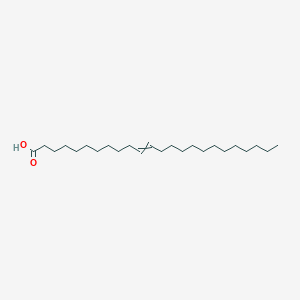
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
